2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate
Description
2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate is a sulfonate ester derivative featuring a 2-methyl-8-quinolinyl group linked to a 2,5-dichloro-4-methoxybenzenesulfonate moiety. The compound’s quinolinyl and sulfonate groups are critical for its bioactivity, as demonstrated in studies involving tumor cell lines and receptor antagonism.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 2,5-dichloro-4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-6-7-11-4-3-5-14(17(11)20-10)24-25(21,22)16-9-12(18)15(23-2)8-13(16)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNNGNYZFWMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 2-Methyl-8-quinoline: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of 2,5-Dichloro-4-methoxybenzenesulfonate Group: This step involves the sulfonation of 2,5-dichloro-4-methoxybenzene followed by the coupling with 2-Methyl-8-quinoline.
The reaction conditions for these steps may vary, but typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline derivatives.
Scientific Research Applications
2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate and Analogues
Mechanistic and Pharmacological Insights
Role of the Quinolinyl Group
The 2-methyl-8-quinolinyl moiety is a common structural feature in compounds like FR 173657 and CDN1163. However, its pharmacological role diverges based on the attached functional groups:
- In FR 173657: The quinolinyl group, combined with the dichloro-methoxybenzenesulfonate ester, enables potent B2 receptor antagonism. FR 173657 abolishes bradykinin (BK)-induced mitogenic effects in tumor cell lines (e.g., H-69, SW-480) and acts as an inverse agonist in H-69 cells, reducing basal DNA synthesis .
- In CDN1163: The same quinolinyl group is linked to a benzamide structure, shifting the activity toward calcium modulation. CDN1163 enhances SERCA activity, improving calcium uptake in ER vesicles and mitigating metabolic dysfunction in obese and Parkinson’s disease models .
Sulfonate vs. Sulfonyl vs. Amide Functionality
- Sulfonate (Target Compound): The sulfonate ester in FR 173657 contributes to its nonpeptide antagonist profile, offering metabolic stability compared to peptide antagonists like Hoe 140.
- Amide (CDN1163) : The amide linkage in CDN1163 directs activity toward intracellular calcium regulation, demonstrating how functional group changes pivot therapeutic applications .
Peptide vs. Nonpeptide Antagonists
- Hoe 140 (Peptide): Acts as a B2 receptor agonist in tumor cells, stimulating MAPK and phosphatidylinositol hydrolysis. Its peptide structure limits oral bioavailability .
- FR 173657 (Nonpeptide): Exhibits inverse agonist properties and superior stability, highlighting the advantage of nonpeptide designs in drug development .
Key Research Findings
Tumor Cell Mitogenesis :
- FR 173657 (containing the target compound) suppresses BK- and Hoe 140-induced DNA synthesis in H-69, SW-480, and EFM-192A cells, unlike peptide antagonists .
- The target compound’s dichloro-methoxybenzenesulfonate group likely enhances hydrophobic interactions with the B2 receptor.
Calcium Modulation: CDN1163’s benzamide-quinolinyl structure restores SERCA activity in Sod-/- mice, reducing ROS and improving muscle function .
Structural-Activity Relationships (SAR): Substitution at the 8-position of quinoline (e.g., 2-methyl in FR 173657 vs. 2,4-dimethyl in LF160687) fine-tunes receptor affinity and functional outcomes .
Biological Activity
The compound 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate is a member of the quinoline family, notable for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate can be represented as:
This compound features a quinoline moiety linked to a sulfonate group, which is critical for its biological interactions.
Antimicrobial Properties
Research has indicated that quinoline derivatives, including 2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate, exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity, leading to cell death.
Anticancer Activity
The compound has shown promising results in cancer research. In vitro studies reported that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the cytotoxic effects observed in different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 10 | Cell cycle arrest at G1 phase |
| HeLa | 12 | Inhibition of DNA synthesis |
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes G1 phase arrest by modulating cyclin-dependent kinases (CDKs).
- Antioxidant Activity : The sulfonate group may contribute to antioxidant properties, reducing oxidative stress in cells.
Case Studies
- Study on Breast Cancer Cells : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
- Lung Cancer Xenograft Model : In vivo studies involving A549 xenografts in mice demonstrated significant tumor reduction after administration of the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
